[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Description
This compound is a highly substituted oxane derivative featuring multiple functional groups, including acetyloxy, sulfonyloxy, and methoxyphenyl moieties. The presence of a methylideneamino group and a tosyloxymethyl substituent enhances its reactivity, making it a candidate for further chemical modifications. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as exemplified by the widespread use of SHELX programs for crystallographic refinement .
Properties
IUPAC Name |
[4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11S/c1-16-6-12-22(13-7-16)40(32,33)35-15-23-25(36-17(2)29)26(37-18(3)30)24(27(39-23)38-19(4)31)28-14-20-8-10-21(34-5)11-9-20/h6-14,23-27H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXKFYRGRLVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)N=CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311103 | |
| Record name | [4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6619-11-0 | |
| Record name | NSC238125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 577.6 g/mol. The structural complexity includes multiple functional groups such as acetoxy, methoxy, and sulfonyloxy moieties, which may contribute significantly to its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to be influenced by its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The presence of sulfonamide groups suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The methoxy and acetoxy groups may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Structural analogs have shown promise in antimicrobial applications, suggesting similar potential for this compound.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial effects. For instance:
- A study on sulfonamide derivatives demonstrated their efficacy against various bacterial strains, highlighting the importance of the sulfonamide group in antimicrobial activity.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties:
- A related compound was shown to induce apoptosis in cancer cell lines through modulation of the apoptotic pathway, indicating that similar mechanisms may be at play for [4,6-Diacetyloxy...].
Comparative Analysis with Related Compounds
To better understand the biological activity of [4,6-Diacetyloxy...], a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Acetylaminophenol | Acetylamino group | Analgesic properties |
| 4-Methoxybenzaldehyde | Methoxy group | Antimicrobial activity |
| Sulfanilamide | Sulfonamide group | Antibacterial effects |
This table highlights the potential for shared biological activities based on structural similarities.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of substituted oxanes with acetylated and sulfonylated side chains. Key structural analogues include:
Key Observations :
- Functional Group Diversity: The target compound’s acetyloxy and sulfonyloxy groups distinguish it from simpler phenolic derivatives like 3-hydroxy-4-methoxycinnamic acid, which lacks such substituents .
- Reactivity : Compared to disinapoyl sucrose (a glycoside ester), the target compound’s sulfonyloxy group enhances its stability under acidic conditions, making it more suitable for synthetic coupling reactions .
- Bioactivity: Unlike Zygocaperoside, which exhibits antioxidant properties due to its flavonoid core, the target compound’s bioactivity remains underexplored but is hypothesized to involve interactions with cellular sulfhydryl groups .
Physicochemical Properties
Analysis :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate, and how do reaction conditions influence yield?
- Methodology : Stepwise synthesis is typically employed, starting with functionalization of the oxane core. For example, regioselective acetylation at positions 4 and 6 can be achieved using acetic anhydride under basic conditions (e.g., pyridine), while the sulfonyloxymethyl group is introduced via nucleophilic substitution with tosyl chloride . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., molar ratios of acylating agents) are critical to avoid over-acetylation. Yield improvements (60–75%) are observed under anhydrous conditions at 0–5°C .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR resolve acetyloxy (δ 2.0–2.3 ppm), sulfonyl (δ 7.3–7.8 ppm), and methoxyphenyl groups (δ 3.8 ppm). 2D NMR (COSY, HSQC) clarifies stereochemistry at the oxan-3-yl center .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+Na] at m/z 689.22) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (if obtainable) validates spatial arrangement of substituents, as demonstrated in structurally similar acetates .
Q. How do the functional groups (e.g., acetyloxy, sulfonyloxymethyl) influence solubility and reactivity?
- Methodology :
- Solubility : Acetyl groups enhance lipophilicity, making the compound soluble in DCM or THF but poorly in water. Sulfonyloxymethyl introduces polarity, enabling solubility in polar aprotic solvents (DMF, DMSO) .
- Reactivity : The sulfonyloxymethyl group acts as a leaving group in nucleophilic substitutions, while acetyloxy groups are susceptible to hydrolysis under acidic/basic conditions. Controlled deprotection can be monitored via IR (C=O stretch at 1740 cm) .
Advanced Research Questions
Q. How can regioselective acetylation be achieved in the presence of competing reactive sites (e.g., oxan-3-yl vs. methylideneamino groups)?
- Methodology : Use orthogonal protecting groups. For example, prior protection of the methylideneamino group with a Boc (tert-butoxycarbonyl) group allows selective acetylation at positions 4 and 5. Deprotection with TFA restores the amine functionality without affecting acetates . Kinetic studies (e.g., time-resolved H NMR) can identify optimal reaction windows to minimize side products.
Q. What experimental design strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodology :
- Dynamic NMR : Detect conformational flexibility (e.g., chair-flipping of the oxane ring) causing signal splitting .
- DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to assign ambiguous signals .
- Variable-Temperature Studies : Lower temperatures (e.g., –40°C) may "freeze" conformers, simplifying spectra .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Focus on the sulfonyloxymethyl group’s role in hydrogen bonding .
- MD Simulations : GROMACS can assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., acetyloxy as hydrogen bond acceptors) using Schrödinger’s Phase .
Q. What strategies mitigate decomposition during long-term storage?
- Methodology :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilization with cryoprotectants (trehalose) or storage under argon in amber vials reduces hydrolysis and photodegradation .
- Additives : Incorporation of radical scavengers (BHT) prevents oxidation of the methylideneamino group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
